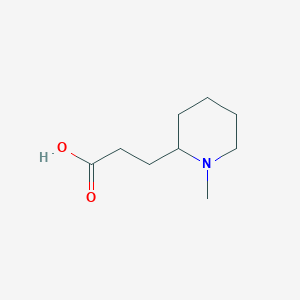

3-(1-Methylpiperidin-2-yl)propanoic acid

Description

Significance of N-Methylated Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine ring is a ubiquitous scaffold found in a vast number of natural products and synthetic pharmaceuticals. The introduction of a methyl group to the nitrogen atom (N-methylation) significantly influences the molecule's properties. N-methylation can alter a compound's basicity, lipophilicity, and conformational preferences. These modifications can, in turn, affect how the molecule interacts with biological targets, making the N-methylated piperidine scaffold a key building block in medicinal chemistry and drug discovery. nih.govmdpi.com The conformational flexibility of the piperidine ring, combined with the electronic effects of the N-methyl group, provides a versatile template for the design of new chemical entities. nih.gov

Overview of Propanoic Acid Derivatives as Functional Groups in Complex Molecules

Propanoic acid and its derivatives are fundamental functional groups in organic chemistry. The three-carbon carboxylic acid chain can act as a linker or a pharmacophore in more complex molecules. The acidic nature of the carboxyl group allows for the formation of salts and esters, which can modulate a compound's solubility and pharmacokinetic properties. uni.lu Furthermore, the propanoic acid moiety can participate in a variety of chemical reactions, serving as a handle for further molecular elaboration. Aryl propanoic acid derivatives, for instance, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic importance of this functional group. chemsrc.com

Research Landscape of 3-(1-Methylpiperidin-2-yl)propanoic Acid and Related Structures

Direct and extensive research focused exclusively on this compound is limited in publicly available scientific literature. However, the structural motif of a 2,3-disubstituted piperidine is of significant interest in synthetic and medicinal chemistry. The synthesis of such compounds often requires stereoselective methods to control the relative and absolute stereochemistry of the substituents at the C2 and C3 positions.

The study of related isomers, such as 3-(1-methylpiperidin-4-yl)propanoic acid, has been noted in the context of building blocks for chemical synthesis. rsc.orgnih.gov Additionally, research into analogs like 3-(piperidin-2-yl)propanoic acid and 3-amino-3-(1-methylpiperidin-2-yl)propanoic acid indicates an interest in the broader class of piperidine-containing amino acids and their derivatives. chemsrc.comresearchgate.net The research landscape suggests that while the title compound itself is not extensively studied, its structural components are highly relevant, and it represents a molecule of potential interest for future investigation.

Chemical Properties and Data

While detailed experimental data for this compound is scarce, its fundamental properties can be predicted based on its structure.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 220566596 (unspecified stereochemistry) |

Data sourced from PubChem CID 45791119. hmdb.ca

Table 2: Predicted Spectroscopic and Physicochemical Data

| Data Type | Predicted Value |

| Monoisotopic Mass | 171.12593 Da |

| XlogP | -1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Predicted data from PubChem CID 45791119. These values are computationally generated and have not been experimentally verified. hmdb.ca

Synthesis and Reactions

Specific, documented synthetic routes for this compound are not readily found in peer-reviewed literature. However, plausible synthetic strategies can be inferred from established methods for the synthesis of 2,3-disubstituted piperidines.

One potential approach involves the stereoselective alkylation of a 2-substituted N-methylpiperidine derivative. For instance, the formation of 2-lithio-N-methylpiperidine, followed by reaction with a suitable three-carbon electrophile containing a protected carboxylic acid or a precursor, could yield the desired carbon skeleton. The stereochemistry of such reactions is a critical consideration.

Another conceivable route is through a Michael addition reaction. The addition of N-methylpiperidine to an acrylic acid derivative could potentially form the propanoic acid side chain. However, controlling the regioselectivity to achieve substitution at the C2 position of the piperidine ring would be a significant challenge. researchgate.netdcu.ie

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpiperidin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10-7-3-2-4-8(10)5-6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWHDXBOSGFUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294060 | |

| Record name | 1-Methyl-2-piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103039-93-6 | |

| Record name | 1-Methyl-2-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103039-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-methylpiperidin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1 Methylpiperidin 2 Yl Propanoic Acid and Analogues

Classical and Contemporary Synthetic Routes

The synthesis of 3-(1-Methylpiperidin-2-yl)propanoic acid can be approached by constructing the core piperidine (B6355638) structure, followed by the introduction and modification of necessary functional groups.

Strategies for Constructing the Piperidine Ring System

The piperidine ring is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies. nih.gov Key methods for constructing the 2-substituted piperidine scaffold relevant to this compound include the hydrogenation of substituted pyridines and various cyclization strategies.

Catalytic Hydrogenation of Pyridines: A primary and direct method for synthesizing piperidines is the reduction of corresponding pyridine (B92270) precursors. wikipedia.org The hydrogenation of a pyridine ring already bearing the desired propanoic acid side chain (or a precursor) at the 2-position provides a straightforward route to the piperidine skeleton. This transformation can be achieved using various transition metal catalysts, such as rhodium, ruthenium, iridium, and palladium, often under hydrogen pressure. acs.orgrsc.orgnih.gov For instance, cis-selective hydrogenation can be achieved using hydroboration/hydrogenation cascades. nih.gov

Intramolecular Cyclization Reactions: These methods build the piperidine ring from an acyclic precursor containing a nitrogen atom and an appropriately placed electrophilic or nucleophilic center. nih.gov

Reductive Amination: A dicarbonyl compound, such as a 1,5-dicarbonyl, can undergo cyclization with an amine source. The intramolecular reductive amination of a δ-amino carbonyl compound is a common biosynthetic-inspired strategy. rsc.org

Intramolecular aza-Michael Reactions: These reactions are effective for creating N-heterocycles through the addition of an amine to an α,β-unsaturated carbonyl system within the same molecule. nih.gov

Alkene Cyclization: Oxidative amination of non-activated alkenes using catalysts like gold(I) or palladium can form the piperidine ring while introducing additional functionality. nih.gov

Ring Expansion Strategies: In some approaches, a smaller ring, such as a substituted cyclopentene, can be cleaved oxidatively to form a dicarbonyl intermediate. This intermediate can then undergo a ring-closing reductive amination with an amine, leading to an expanded piperidine ring structure. nih.gov Another example involves the ring expansion of aziridines, where a bicyclic aziridinium (B1262131) ion intermediate is opened by a nucleophile to yield a 2-substituted piperidine. researchgate.net

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a pre-functionalized pyridine ring. | Direct, often requires high pressure, stereoselectivity can be controlled. | wikipedia.orgacs.org |

| Intramolecular Reductive Amination | Cyclization of an acyclic δ-amino carbonyl precursor. | Biomimetic, forms C-N bond during cyclization. | rsc.org |

| Intramolecular aza-Michael Addition | Addition of an amine to an α,β-unsaturated carbonyl system. | Efficient for forming enantiomerically enriched N-heterocycles. | nih.gov |

| Ring Expansion | Cleavage of a smaller ring followed by recyclization and expansion. | Allows for creation of complex, functionalized piperidines. | nih.gov |

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety can be introduced either before or after the formation of the piperidine ring.

Functionalization of Pyridine Precursors: The most common approach involves starting with a 2-substituted pyridine. For example, 2-methylpyridine (B31789) can be deprotonated and reacted with an appropriate electrophile, or a pyridine derivative can undergo cross-coupling reactions to install a three-carbon chain. This chain, which could be a propenoate or a protected propanal, is then carried through the ring hydrogenation step.

Alkylation of Piperidine Intermediates: A pre-formed piperidine can be functionalized at the 2-position. One method involves the formation of an enamine from piperidine, which can then be regioselectively alkylated. odu.edu For example, piperidine can be converted to N-chloropiperidine, dehydrohalogenated to form Δ1-piperideine, and the corresponding enamide anion can be generated and alkylated to introduce the side chain at the 3-position, though regioselectivity can be a challenge. odu.edu Functionalization at the 2-position often proceeds through the formation of a cyclic iminium ion, which can then be attacked by a nucleophile. nih.gov

Regioselective N-Methylation of Piperidine Nitrogen

The final step in many synthetic routes is the methylation of the piperidine nitrogen. This is a standard transformation that can be accomplished with high regioselectivity.

Eschweiler-Clarke Reaction: This classical method involves treating the secondary amine (piperidine) with formaldehyde (B43269) and formic acid. It is a reductive amination process that is highly selective for methylation and avoids the formation of quaternary ammonium (B1175870) salts.

Reductive Amination: A more modern approach involves reacting the piperidine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Direct Alkylation: While direct alkylation with a methylating agent like methyl iodide is possible, it carries the risk of over-alkylation to form the quaternary ammonium salt. This method is generally less preferred unless conditions are carefully controlled. In some conformational isomers of piperidines, the stability of the conformer can influence the reaction rate and product distribution, a concept explained by the Curtin–Hammett principle. wikipedia.org

Stereoselective Synthesis of this compound Enantiomers

As this compound contains a stereocenter at the C2 position of the piperidine ring, controlling the stereochemical outcome is critical for synthesizing enantiomerically pure forms.

Application of Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral piperidine derivatives.

Carbohydrate-derived auxiliaries, such as those from D-arabinopyranosylamine, have been used to achieve high diastereoselectivity in domino Mannich-Michael reactions to form N-substituted dehydropiperidinones. cdnsciencepub.com These intermediates can then be further modified to create variously substituted chiral piperidines. researchgate.net Similarly, amino acids are valuable chiral precursors for the asymmetric synthesis of piperidine alkaloids due to their low cost and homochirality. For instance, pseudoephedrine can serve as a chiral auxiliary; when reacted with a carboxylic acid to form an amide, subsequent deprotonation and alkylation occur with high diastereoselectivity, directed by the stereocenters of the auxiliary. wikipedia.org

| Chiral Auxiliary | Application | Key Feature | Reference |

|---|---|---|---|

| D-arabinopyranosylamine | Domino Mannich-Michael reaction to form dehydropiperidinones. | High diastereoselectivity in ring formation. | cdnsciencepub.comresearchgate.net |

| Pseudoephedrine | Directs stereoselective alkylation of carbonyl compounds. | Product configuration is directed by the methyl group of the auxiliary. | wikipedia.org |

| Amino Acids | Used as chiral pool starting materials for piperidine synthesis. | Inexpensive, homochiral, and versatile precursors. | |

| Camphorsultam | Used in Michael additions and Claisen rearrangements. | Offers strong asymmetric induction. | wikipedia.org |

Asymmetric Catalysis (e.g., Transition Metal-Catalyzed Asymmetric Hydrogenation)

Asymmetric catalysis offers a highly efficient method for establishing stereocenters. For the synthesis of chiral 2-substituted piperidines, the asymmetric hydrogenation of corresponding pyridine or tetrahydropyridine (B1245486) precursors is a powerful strategy. illinois.edu This approach involves using a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen across the double bond in a stereoselective manner. nih.gov

Catalysts based on iridium, rhodium, ruthenium, and palladium have been extensively developed for this purpose. rsc.orgthieme-connect.com The choice of metal and, crucially, the chiral ligand (e.g., BINAP, PHOX) determines the efficiency and enantioselectivity of the hydrogenation. rsc.org For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative can furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn Subsequent reduction of the remaining double bond affords the chiral piperidine. snnu.edu.cn Organocatalysis has also emerged as a viable strategy, where a chiral Brønsted acid can catalyze the enantioselective reduction of certain pyridines using a Hantzsch ester as the hydride source. illinois.edu

| Catalyst System | Substrate Type | Key Outcome | Reference |

|---|---|---|---|

| Iridium-phosphinooxazoline complexes | 2-substituted N-benzoyliminopyridinium ylides | Good yield and moderate to good enantioselectivities (77:23-95:5 er). | illinois.edu |

| BINOL phosphate (B84403) Brønsted acid | 1,2,5-trisubstituted pyridines | Good yield (55-84%) and excellent enantioselectivities (92:8-96:4 er). | illinois.edu |

| Rhodium/[Chiral Ligand] | Dihydropyridines with arylboronic acids | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. | snnu.edu.cn |

| Ruthenium/BINAP | 2-substituted quinolines | Effective for asymmetric hydrogenation of bicyclic heteroaromatics. | rsc.org |

Diastereoselective Reaction Pathways

Diastereoselective synthesis is crucial for creating specific stereoisomers of this compound, as the spatial arrangement of substituents dramatically influences biological activity. These pathways often rely on chiral auxiliaries, substrate control, or reagent control to guide the formation of the desired diastereomer.

A common strategy involves the chain elongation of a chiral piperidine precursor. For instance, the synthesis of related structures like (S)-methyl 2-((S)-1-((R)-1-phenylethyl)piperidin-2-yl)propanoate has been achieved using a Wittig reaction on a piperidine aldehyde precursor. researchgate.net This approach establishes the stereocenters in a controlled manner. Another powerful technique is the diastereoselective reduction of chiral β-enamino esters derived from piperidine, which can yield the corresponding β-amino esters with high stereocontrol. researchgate.net

Furthermore, asymmetric synthesis of key precursors, such as N-protected 3-methylpiperidin-2-one, provides a foundational block for building the final propanoic acid derivative. researchgate.net Alkylation of a chiral piperidone, derived from commercially available starting materials like D-phenylglycinol, can proceed with high diastereoselectivity. The choice of reaction conditions, such as the amount of base (e.g., s-BuLi), can influence the diastereomeric ratio of the resulting methylated piperidone. researchgate.net In some cases, the use of a protecting group on a nearby hydroxyl function can alter the stereochemical outcome of the alkylation, leading to different diastereomeric ratios. researchgate.net

A summary of diastereoselective alkylation for a piperidin-2-one precursor is presented below.

| Starting Material | Base (equivalents) | Diastereomeric Ratio (Product 1:Product 2) | Overall Yield |

| (R)-1-(2-hydroxy-1-phenylethyl)-piperidin-2-one | s-BuLi (2.5 eq.) | Single isomer | 91% |

| (R)-1-(2-[(tert-butyldimethylsilyl) oxy]-1-phenylethyl) piperidine-2-one | s-BuLi (1.5 eq.) | 1:2.5 | 90% |

This table illustrates the impact of protecting groups and stoichiometry on the diastereoselectivity of an alkylation reaction to form a precursor for substituted piperidines. researchgate.net

Resolution Techniques (e.g., Diastereomeric Salt Formation)

When a synthesis results in a racemic or diastereomeric mixture, resolution techniques are employed to separate the desired stereoisomer. The most established method for resolving chiral acids or bases is through the formation of diastereomeric salts. libretexts.orglibretexts.org

This technique involves reacting the racemic mixture of this compound, which is a chiral carboxylic acid, with an enantiomerically pure chiral base. libretexts.org Commonly used resolving agents include naturally occurring alkaloids like brucine, strychnine, and quinine, or synthetic amines such as 1-phenylethanamine. libretexts.orglibretexts.org The reaction produces a mixture of diastereomeric salts.

(R/S)-Acid + (R)-Base → (R,R)-Salt + (S,R)-Salt

Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. mdpi.comnih.gov One diastereomeric salt will typically crystallize out of the solution first, allowing for its separation by filtration. After separation, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid to break the ionic bond and remove the chiral resolving agent. libretexts.org The success of this method depends on finding a suitable resolving agent and crystallization solvent that provide a significant difference in the solubility of the diastereomeric salts. rsc.org

Enzymatic Synthesis and Biocatalytic Approaches for Related Propanoic Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exceptional stereo-, regio-, and chemoselectivity, making them ideal for producing complex chiral molecules. illinois.edu

For the synthesis of propanoic acid derivatives, several classes of enzymes are particularly relevant. Oxidoreductases, such as carboxylic acid reductases (CARs), are capable of reducing carboxylic acids to their corresponding aldehydes. nih.govresearchgate.net This transformation is chemically challenging but can be achieved efficiently by CARs using ATP and NADPH as cofactors. researchgate.net The resulting aldehyde is a versatile intermediate that can be further converted to other functional groups. These enzymes display broad substrate specificities, accepting a range of dicarboxylic and hydroxy acids. nih.govresearchgate.net

Transferases, particularly lipases, are widely used for the kinetic resolution of racemic acids and alcohols through esterification or transesterification reactions. mdpi.com For instance, the lipase (B570770) B from Candida antarctica (CalB) has been used to produce esters from propanoic acid derivatives like ibuprofen. mdpi.comresearchgate.net By selectively catalyzing the esterification of one enantiomer in a racemic mixture, the other enantiomer can be isolated in high purity. Similarly, transaminases can be used in the synthesis of chiral amines, which are precursors to piperidine rings. nih.gov

| Enzyme Class | Transformation | Substrate Example | Product Example |

| Carboxylic Acid Reductase (Oxidoreductase) | Carboxylic Acid → Aldehyde | Lactic Acid | Lactaldehyde |

| Lipase (Transferase/Hydrolase) | Racemic Acid + Alcohol → Ester + Enriched Acid | (R/S)-Ibuprofen + Erythritol | (R)-Ibuprofen-Erythritol Ester + (S)-Ibuprofen |

| Transaminase (Transferase) | Keto Acid + Amino Donor → Amino Acid + Keto Donor | α-Ketoglutarate + Alanine | Glutamate + Pyruvate |

This table provides examples of biocatalytic transformations relevant to the synthesis of propanoic acid derivatives and their precursors. researchgate.netresearchgate.netnih.gov

While naturally occurring enzymes offer great potential, they are often not perfectly suited for industrial applications due to limitations in substrate scope, stability, or selectivity. illinois.edu Therefore, enzyme screening and engineering are crucial steps in developing robust biocatalytic processes. rsc.org

High-throughput screening methods allow for the rapid testing of large libraries of natural or engineered enzymes to identify candidates with the desired activity and selectivity. rsc.org Once a promising enzyme is identified, its properties can be further enhanced through protein engineering techniques. Rational design involves making specific changes to the enzyme's amino acid sequence based on knowledge of its structure and mechanism. nih.gov Directed evolution, in contrast, mimics natural selection in the laboratory by introducing random mutations and selecting for improved variants over multiple generations. illinois.edu These techniques have been successfully applied to engineer carboxylic acid reductases for improved activity and altered substrate specificity, enabling the selective synthesis of desired products. nih.gov

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of chemical syntheses, advanced techniques are increasingly being adopted.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical reactions. at.ua The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and purity. mdpi.com This technique has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds. mdpi.comnih.gov

The advantages of MAOS stem from the efficient and direct heating of the reaction mixture, which can lead to higher reaction rates and different selectivities compared to conventional heating methods. For the synthesis of piperidine derivatives, microwave assistance has been used for cyclization reactions, condensations, and other key bond-forming steps. researchgate.net The rapid and controlled heating allows for precise temperature management, which can be critical for sensitive substrates and for controlling stereochemical outcomes in enantioselective syntheses. researchgate.net

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield (%) | Reference |

| Acetamide Synthesis | 2–3 hours | 3–10 minutes | 65–85% | mdpi.com |

| Pyrimidine Synthesis | Not specified | 6 minutes | Good yields |

This table compares reaction times for the synthesis of piperidine-related structures using conventional heating versus microwave irradiation, highlighting the significant acceleration achieved with MAOS.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Metal-catalyzed reactions offer powerful tools for the direct functionalization of C-H bonds, providing an atom-economical approach to modify the piperidine core. nih.gov Rhodium and Palladium catalysts have been particularly effective in the site-selective functionalization of piperidine derivatives.

Rhodium-catalyzed C-H insertion reactions have been successfully employed for the synthesis of 2-substituted piperidine analogues. nih.gov This methodology relies on the use of a directing group to guide the catalyst to a specific C-H bond. The choice of both the catalyst and the amine protecting group is critical for controlling the regioselectivity of the functionalization. For instance, the C-H functionalization of N-Boc-piperidine using Rh₂(R-TCPTAD)₄ or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ has been shown to generate 2-substituted products. nih.gov

Similarly, photoredox catalysis using iridium(III) complexes has been developed for the α-amino C–H arylation of highly substituted piperidines. nih.govnih.gov This method allows for the introduction of aryl groups at the C-2 position with high diastereoselectivity. The reaction proceeds through a cascade of α-amino C–H arylation followed by epimerization to yield the most stable stereoisomer. nih.gov This approach is notable for its effectiveness with densely functionalized piperidine substrates bearing multiple stereogenic centers. nih.gov

| Catalyst System | Substrate | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | C-H Insertion | Site-selective for the 2-position. | nih.gov |

| Rh₂(R-TPPTTL)₄ | N-brosyl-piperidine | C-H Insertion | Directs functionalization to the 2-position. | nih.gov |

| Ir(ppy)₃ (photoredox) | Substituted Piperidines | α-Amino C–H Arylation | High diastereoselectivity; tolerant of multiple stereocenters. | nih.gov |

Multi-component Reactions for Piperidine-Propanoic Acid Derivatization

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating substructures from each of the reactants. nih.govacs.org These reactions are advantageous for building molecular diversity and are well-suited for the derivatization of piperidine-propanoic acid scaffolds.

The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted for the synthesis of complex piperidine derivatives. nih.govacs.orgacs.orgresearchgate.net In a relevant example, resin-bound glutamic acid can be utilized as a bifunctional component in a solid-phase Ugi reaction. nih.govacs.org By reacting the resin-bound amino acid with an isocyanide and a piperidone derivative (e.g., Boc-piperidone), a pyrrolidinone-tethered piperidine can be generated. nih.govacs.org Subsequent diversification can be achieved by deprotection and reaction with various electrophiles. nih.govacs.org This strategy highlights the potential of MCRs to rapidly generate libraries of complex piperidine-containing molecules.

Another powerful MCR for the synthesis of piperidine rings is the aza-Diels-Alder reaction. rsc.orgbangor.ac.uknih.govresearchgate.net This cycloaddition reaction, often catalyzed by Lewis or Brønsted acids, can construct the piperidine core in a single step with control over stereochemistry. Formal aza-Diels-Alder approaches have been reviewed as a method to form piperidin-4-ones from the reaction of imines with electron-rich dienes or enones. rsc.org These intermediates can then be further elaborated to introduce the desired propanoic acid side chain.

| Reaction Type | Key Reactants | Product Scaffold | Key Features | Reference |

|---|---|---|---|---|

| Ugi Four-Component Reaction | Amino acid, isocyanide, piperidone, (fourth component) | Complex substituted piperidines | High convergence and molecular diversity. | nih.govacs.org |

| Aza-Diels-Alder Reaction | Imine, diene | Piperidin-4-ones | Stereocontrolled synthesis of the piperidine ring. | rsc.org |

Hydrogen Borrowing Reductive Amination Strategies

Hydrogen borrowing, also known as hydrogen auto-transfer, is an atom-economical process that enables the use of alcohols as alkylating agents for amines. nih.govresearchgate.netwhiterose.ac.uknih.govrsc.orgnih.gov This methodology typically involves a transition metal catalyst, such as iridium or ruthenium, that facilitates the temporary oxidation of an alcohol to an aldehyde, which then undergoes reductive amination with an amine. nih.govrsc.org The hydrogen that was "borrowed" from the alcohol is then used to reduce the resulting imine. nih.gov

This strategy is particularly useful for the synthesis of the piperidine ring itself from acyclic precursors. For instance, the reaction of a primary amine with a diol can proceed through a repeated hydrogen borrowing sequence, involving an initial intermolecular amination followed by an intramolecular cyclization, to form the saturated aza-heterocycle. researchgate.net Iridium(III)-catalyzed synthesis of 4-piperidinols has been achieved by combining 1,3,5-pentanetriol (B42939) with primary amines. researchgate.net

The mechanism involves two sequential iridium(III)-catalyzed cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer from the catalyst. nih.gov This approach not only allows for the formation of the piperidine ring but also enables the stereoselective synthesis of substituted piperidines. nih.gov

| Catalyst Type | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Iridium(III) Complexes | Diols/Triols and Primary Amines | Hydrogen Borrowing Annulation | Atom-economical, stereoselective synthesis of piperidines. | nih.govresearchgate.net |

| Ruthenium Complexes | Alcohols and Amines | Hydrogen Borrowing Amination | Selective for primary alcohols, applicable to pharmaceutical synthesis. | rsc.orgrsc.org |

Spectroscopic and Structural Characterization of 3 1 Methylpiperidin 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-(1-Methylpiperidin-2-yl)propanoic acid is anticipated to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

The protons of the piperidine (B6355638) ring are expected to show complex splitting patterns due to diastereotopicity and spin-spin coupling. The proton at the C2 position, being adjacent to the propanoic acid substituent and the nitrogen atom, would likely appear as a multiplet in the range of 2.8-3.2 ppm. The protons on the N-methyl group are expected to produce a singlet at approximately 2.3 ppm.

The methylene (B1212753) protons of the propanoic acid side chain (α and β to the carboxyl group) would resonate at distinct chemical shifts. The α-protons, being closer to the electron-withdrawing carboxylic acid group, are expected to appear further downfield, likely in the 2.3-2.6 ppm range, as a triplet. The β-protons would likely resonate as a multiplet around 1.6-1.9 ppm. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a chemical shift greater than 10 ppm, though its position can be highly variable and dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | >10 | Broad Singlet |

| H2 (Piperidine) | 2.8 - 3.2 | Multiplet |

| H6 (Piperidine, eq) | 2.5 - 2.8 | Multiplet |

| N-CH₃ | ~2.3 | Singlet |

| -CH₂-COOH (α) | 2.3 - 2.6 | Triplet |

| H6 (Piperidine, ax) | 1.9 - 2.2 | Multiplet |

| -CH₂-CH₂-COOH (β) | 1.6 - 1.9 | Multiplet |

| H3, H4, H5 (Piperidine) | 1.2 - 1.8 | Multiplets |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 175-185 ppm.

The carbons of the piperidine ring will exhibit distinct chemical shifts. The C2 carbon, substituted with the propanoic acid chain, is expected to resonate around 60-65 ppm. The C6 carbon, adjacent to the nitrogen, would likely appear in the 55-60 ppm range. The N-methyl carbon will have a characteristic chemical shift around 42-46 ppm. The remaining piperidine ring carbons (C3, C4, C5) are expected to resonate in the aliphatic region, between 20-35 ppm. The methylene carbons of the propanoic acid side chain will also be found in this region, with the α-carbon appearing more downfield (around 30-35 ppm) than the β-carbon (around 25-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 175 - 185 |

| C2 (Piperidine) | 60 - 65 |

| C6 (Piperidine) | 55 - 60 |

| N-CH₃ | 42 - 46 |

| -CH₂-COOH (α) | 30 - 35 |

| C3, C4, C5 (Piperidine) & -CH₂-CH₂-COOH (β) | 20 - 35 |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be instrumental in tracing the connectivity of the protons within the piperidine ring and along the propanoic acid side chain. For instance, cross-peaks would be expected between the H2 proton and the adjacent protons on C3 and the β-protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the carbon signals based on the already assigned proton signals (or vice-versa).

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding.

The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-N stretching of the tertiary amine in the piperidine ring is expected to appear in the 1000-1250 cm⁻¹ region. C-H stretching vibrations of the methyl and methylene groups will be observed in the 2800-3000 cm⁻¹ range. The C-H bending vibrations for these groups are expected in the 1350-1480 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium to Strong |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong |

| C-H Bend (Aliphatic) | 1350 - 1480 | Medium |

| C-N Stretch (Tertiary Amine) | 1000 - 1250 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Medium, Broad |

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretching band is typically weak in Raman spectra, the C=O stretching vibration of the carboxylic acid will be present, although generally weaker than in the FT-IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the expected electronic transitions are primarily associated with the carboxyl group and the tertiary amine.

The carboxylic acid moiety typically exhibits a weak n → π* transition at approximately 200-210 nm. This transition involves the excitation of a non-bonding electron from one of the oxygen atoms to an anti-bonding π* orbital of the carbonyl group. The tertiary amine of the N-methylpiperidine ring shows a σ → σ* transition, which generally occurs at wavelengths below 200 nm and is often not observed in standard UV-Vis spectra.

Due to the absence of significant chromophores that absorb in the near-UV and visible regions, this compound is expected to be transparent above 220 nm. The UV-Vis spectrum would primarily be of interest for confirming the absence of conjugated impurities.

Table 1: Expected UV-Vis Absorption for this compound

| Functional Group | Electronic Transition | Expected Wavelength (λmax) |

|---|---|---|

| Carboxylic Acid | n → π* | ~200-210 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The nominal molecular weight of this compound (C9H17NO2) is 171.24 g/mol . In a typical mass spectrum, a molecular ion peak [M]+• would be observed at m/z 171. However, depending on the ionization technique used, protonated [M+H]+ or other adduct ions are often more prominent.

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve the piperidine ring and the propanoic acid side chain. Common fragmentation pathways for piperidine alkaloids include the loss of the N-alkyl group and cleavage of the ring. A significant fragmentation pathway would likely be the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The loss of the carboxylic acid group or parts of the propanoic acid side chain are also expected fragmentation routes. scielo.brnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and semi-volatile compounds in a mixture, making it a valuable tool for assessing the purity of this compound and for profiling any related impurities. cmbr-journal.com

For GC-MS analysis, derivatization of the carboxylic acid group, for instance, through esterification, might be necessary to increase the compound's volatility and thermal stability. The gas chromatogram would show a primary peak corresponding to the derivatized target compound, with the retention time being a characteristic property under specific chromatographic conditions. Any additional peaks would indicate the presence of impurities, which could be starting materials, by-products from the synthesis, or degradation products. The mass spectrometer then provides the mass spectrum for each separated component, allowing for their identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. mdpi.com For this compound, HRMS is crucial for confirming its molecular formula, C9H17NO2.

Predicted HRMS data for various adducts of this compound are available and provide a reference for experimental verification. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]+ | 172.13321 |

| [M+Na]+ | 194.11515 |

| [M-H]- | 170.11865 |

| [M+NH4]+ | 189.15975 |

| [M+K]+ | 210.08909 |

Data sourced from PubChem CID 45791119. uni.lu

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, the general principles of crystal packing and conformational analysis for related N-methylpiperidine and carboxylic acid-containing compounds can be discussed.

In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by various intermolecular interactions. The primary and most significant of these would be hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers. mdpi.com

The conformation of the this compound molecule in the crystalline state would be the one that represents a minimum in the potential energy surface, influenced by both intramolecular and intermolecular forces. The piperidine ring is expected to adopt a chair conformation, as this is the most stable arrangement for six-membered saturated rings. acs.org

The N-methyl group can be oriented in either an axial or equatorial position. Generally, for N-alkyl piperidines, the equatorial orientation of the alkyl group is favored to minimize steric hindrance. researchgate.net The propanoic acid side chain at the C2 position can also adopt different conformations, with the orientation of the side chain relative to the ring being a key feature. The specific torsion angles will be determined by the need to minimize steric strain and optimize intermolecular interactions within the crystal lattice. It is not uncommon for crystalline materials to exhibit multiple conformers within the asymmetric unit. nih.gov

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are essential for the purification and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the compound and for its separation from reaction byproducts and impurities. Gas Chromatography (GC), often coupled with mass spectrometry, serves as a valuable method for the analysis of any volatile components that may be present.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed method for the analysis of polar organic compounds like this compound. This technique is suitable for both qualitative and quantitative analysis, enabling precise determination of purity and the isolation of the compound from complex mixtures.

The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The retention of the compound is controlled by adjusting the composition of the mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for an amino acid derivative such as this, the pH of the mobile phase is often controlled with additives like phosphoric acid or trifluoroacetic acid (TFA). A common approach involves using pre-column derivatization to enhance UV detection and improve chromatographic behavior.

Detailed findings from a potential RP-HPLC method for the purity assessment of this compound are presented below. This method is designed for robust and reproducible analysis.

Interactive Data Table: HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Mobile Phase A |

This method provides a reliable means for assessing the purity of this compound and for its separation from potential impurities.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a compound like this compound, which has a relatively low volatility due to its carboxylic acid and tertiary amine groups, direct GC analysis can be challenging. Therefore, a derivatization step is often necessary to convert the non-volatile compound into a more volatile derivative suitable for GC analysis.

A common derivatization technique for compounds containing carboxylic acid and amine functional groups is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen atoms on the carboxylic acid and any potential secondary amine impurities with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase.

The following table outlines a potential GC method for the analysis of derivatized this compound to detect any volatile components or impurities.

Interactive Data Table: GC Parameters for Volatile Component Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Injector Temperature | 250°C |

| Oven Program | Initial 100°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300°C (FID) or MS Transfer Line at 280°C |

| Injection Volume | 1 µL (splitless) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

This GC method, following a suitable derivatization procedure, allows for the sensitive detection and quantification of volatile impurities that may be present in a sample of this compound.

Computational and Theoretical Chemistry Studies of 3 1 Methylpiperidin 2 Yl Propanoic Acid

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its properties. For 3-(1-Methylpiperidin-2-yl)propanoic acid, DFT would be employed to find the most stable arrangement of its atoms in space, a process known as geometry optimization. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The result would provide key information such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield insights into the molecule's electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results for molecular energies and structures. While computationally more demanding than DFT, ab initio calculations would be valuable for benchmarking the results obtained from DFT and for obtaining a more precise understanding of the energetics of different conformations of this compound.

Selection and Validation of Basis Sets

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). The selection of an appropriate basis set involves a trade-off between computational cost and desired accuracy. For a molecule like this compound, a study would typically test several basis sets to validate that the calculated properties are consistent and have converged with respect to the basis set size.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also instrumental in predicting and interpreting spectroscopic data.

Calculated NMR Chemical Shifts (e.g., Gauge-Invariant Atomic Orbital (GIAO) method)

The Gauge-Invariant Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By performing GIAO calculations on the optimized geometry of this compound, it would be possible to predict the ¹H and ¹³C NMR spectra. These theoretical chemical shifts, when compared to experimentally obtained spectra, can aid in the assignment of peaks to specific atoms within the molecule and confirm its structure.

Predicted Vibrational Frequencies and Normal Mode Assignments (e.g., Scaled Quantum Mechanical (SQM) force field method, Total Energy Distribution (TED) analysis)

Computational chemistry can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is typically performed. The resulting theoretical frequencies are often systematically overestimated compared to experimental values, and a scaling factor is applied using methods like the Scaled Quantum Mechanical (SQM) force field method to improve agreement. Furthermore, a Total Energy Distribution (TED) analysis would be used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups in this compound.

In the absence of specific published research on this compound, any data tables or detailed findings would be purely speculative. The scientific community relies on peer-reviewed research to ensure the accuracy and validity of such computational studies.

Prediction of Electronic Spectra (e.g., Time-Dependent Density Functional Theory (TD-DFT))

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. For a molecule like this compound, which lacks extensive chromophores, the electronic transitions are expected to occur in the ultraviolet (UV) region.

Computational studies on similar saturated heterocyclic compounds, such as piperidine (B6355638) itself, indicate that the lowest energy electronic transitions are typically of the n → σ* or Rydberg type. rsc.orgnih.gov These transitions involve the excitation of a non-bonding electron from the nitrogen lone pair into an anti-bonding sigma orbital or a higher-energy Rydberg orbital. TD-DFT calculations on related tetrahydroquinoline derivatives have assigned long-wavelength bands to π → π* transitions, which are intramolecular charge transfers. rsc.org For this compound, the carboxylic acid group introduces n → π* transitions associated with the carbonyl moiety.

A TD-DFT analysis would likely predict weak absorption bands in the far-UV region for this compound. The presence of the carboxylic acid group might lead to a weak, discernible n → π* transition. The calculated electronic transitions for a model compound like N-methylpiperidine can provide insight into the expected spectral characteristics.

Table 1: Predicted Electronic Transitions for a Model System (N-Methylpiperidine) based on TD-DFT Calculations (Note: This is a representative table based on typical findings for similar molecules, as specific data for the target compound is unavailable.)

| Transition Type | Orbital Origin | Orbital Destination | Predicted Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| n → σ* | N (lone pair) | C-N, C-H (σ*) | < 200 | Low |

Conformational Analysis and Stereoisomerism

The conformational landscape of this compound is complex, defined by the interplay of piperidine ring puckering, the orientation of the N-methyl group, and the rotation of the propanoic acid side chain.

A Potential Energy Surface (PES) scan is a computational method that explores the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deresearchgate.netq-chem.com For this compound, a relaxed PES scan could be performed by systematically rotating key dihedral angles to map out the low-energy conformational space.

Key dihedral angles for a PES scan would include:

The dihedral angles within the piperidine ring to describe the chair-boat interconversion.

The dihedral angle defining the orientation of the N-methyl group (axial vs. equatorial).

The dihedral angles associated with the C-C bonds of the propanoic acid side chain to identify its preferred rotamers.

Computational studies on N-methylpiperidine have shown that the chair conformation is the most stable, with the equatorial orientation of the methyl group being favored over the axial position. rsc.org The energy difference is typically in the range of 2-4 kcal/mol.

The piperidine ring in this compound is expected to predominantly adopt a chair conformation. Ring inversion between the two possible chair forms is a key dynamic process. researchgate.netnih.govchemrxiv.org The energy barrier for this inversion in N-methylpiperidine has been computationally and experimentally determined to be around 10-15 kcal/mol.

The presence of the propanoic acid substituent at the C2 position will influence the ring inversion barrier and the relative stability of the conformers. The substituent can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions.

Furthermore, the propanoic acid side chain itself has multiple rotatable bonds, leading to a variety of possible side-chain conformations (rotamers). The rotational barriers around the C-C single bonds are typically low, on the order of 3-5 kcal/mol. researchgate.net The preferred rotamers will be those that minimize steric clashes with the piperidine ring and allow for potential intramolecular hydrogen bonding between the carboxylic acid group and the nitrogen atom of the piperidine ring.

Table 2: Representative Calculated Energy Barriers for Conformational Changes in Related Piperidine Systems (Note: These are typical values from computational studies on similar molecules.)

| Process | Molecule/Fragment | Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| Ring Inversion | N-Methylpiperidine | DFT | ~10-15 |

| N-Methyl Inversion | N-Methylpiperidine | DFT | ~7-8 |

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. nih.govbeilstein-journals.org For this compound, the most relevant potential tautomerism involves the carboxylic acid group of the side chain, which can exist in equilibrium with its enol form. However, for simple carboxylic acids, the keto form is overwhelmingly more stable than the enol tautomer.

Another possibility is the formation of a zwitterion, where the carboxylic acid protonates the basic nitrogen of the piperidine ring. The equilibrium between the neutral and zwitterionic forms is highly dependent on the solvent environment. In the gas phase and non-polar solvents, the neutral form is generally favored. In polar, protic solvents like water, the zwitterionic form can be significantly populated. Computational studies on related amino acids have explored this equilibrium in detail. orientjchem.org

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound can be described using various reactivity descriptors derived from computational chemistry.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. youtube.comlibretexts.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the lone pair of the tertiary nitrogen atom, making this site the most nucleophilic. The LUMO is likely to be an anti-bonding σ* orbital associated with the C-N and C-C bonds of the piperidine ring or a π* orbital of the carboxylic acid group.

Computational studies on similar aliphatic amines and carboxylic acids can provide an estimate of the HOMO-LUMO gap. researchgate.net A relatively large HOMO-LUMO gap would be expected, consistent with the saturated and generally stable nature of the molecule.

Table 3: Representative Frontier Molecular Orbital Energies for Structurally Similar Compounds (Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-Methylpiperidine | ~ -8.5 to -9.5 | ~ 1.0 to 2.0 | ~ 9.5 to 11.5 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative, positive, and neutral electrostatic potential, which correspond to areas that are prone to electrophilic attack, nucleophilic attack, and nonpolar interactions, respectively.

For this compound, an MEP map would likely reveal a region of high negative electrostatic potential around the oxygen atoms of the carboxylic acid group, indicating a propensity to act as a hydrogen bond acceptor. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive electrostatic potential, marking it as a hydrogen bond donor site. The piperidine ring and the methyl group would be expected to show a more neutral potential, suggesting their involvement in van der Waals interactions. Understanding this charge distribution is fundamental in predicting the molecule's binding affinity to biological targets.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule. It examines the interactions between filled and unfilled orbitals, which can reveal information about intramolecular charge transfer and hyperconjugative interactions. These interactions play a significant role in the stability and reactivity of the molecule.

Prediction of Molecular Descriptors from Computational Models

Computational models are widely used to predict various molecular descriptors that are essential for drug discovery and development. These descriptors provide a quantitative measure of a molecule's physicochemical properties, which are correlated with its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogen atoms. It is a good predictor of a drug's oral bioavailability and its ability to penetrate the blood-brain barrier. Molecules with a lower TPSA are generally more permeable through biological membranes. For this compound, the predicted TPSA is crucial for assessing its potential as an orally administered therapeutic agent.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. It is defined as the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent to its concentration in water. LogP is a critical parameter in pharmacology as it influences a drug's absorption, distribution, and metabolism. A predicted LogP value for this compound helps in understanding its likely distribution in the body.

Hydrogen Bond Donor and Acceptor Counts

The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its solubility and binding affinity to biological targets. Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like oxygen or nitrogen), while acceptors are electronegative atoms with lone pairs of electrons. These counts are fundamental to Lipinski's rule of five, which provides a guideline for the drug-likeness of a chemical compound.

Number of Rotatable Bonds

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can lead to a greater entropic penalty upon binding to a receptor, which can negatively impact its binding affinity. Therefore, this descriptor is important in assessing the potential of a molecule as a drug candidate.

Table of Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 40.5 Ų |

| Partition Coefficient (LogP) | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Number of Rotatable Bonds | 3 |

Reaction Chemistry and Mechanistic Investigations of 3 1 Methylpiperidin 2 Yl Propanoic Acid

Mechanistic Studies of Formation Reactions

The synthesis of 3-(1-methylpiperidin-2-yl)propanoic acid involves the formation of the piperidine (B6355638) ring, the attachment of the propanoic acid side chain, and the methylation of the nitrogen atom. These steps can be performed in various orders, each with distinct mechanistic pathways.

Elucidation of Carbon-Carbon Bond Forming Reactions

The key carbon-carbon bond formation connects the three-carbon propanoic acid chain to the C-2 position of the piperidine ring. Plausible mechanisms for this transformation often start from a piperidine precursor.

One common strategy involves the Michael addition . The synthesis could begin with a protected 2-piperidone, which can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking an acrylic ester (e.g., methyl acrylate) in a conjugate addition reaction. The mechanism involves the formation of a new carbon-carbon bond at the alpha-position to the lactam carbonyl. Subsequent reduction of the lactam and hydrolysis of the ester would yield 3-(piperidin-2-yl)propanoic acid.

Another approach is the alkylation of a metalloenamine derived from a piperidine. For instance, an N-protected piperidine can be converted to a chiral lithioenamine. This nucleophilic species can then react with a three-carbon electrophile, such as a 3-halopropanoate ester, in an SN2 reaction to form the C-C bond.

Mechanisms of N-Alkylation and Carboxylic Acid Formation

N-Alkylation: The introduction of the methyl group onto the piperidine nitrogen is a standard transformation. The Eschweiler-Clarke reaction provides a classic and effective method for this. mdpi.comnih.gov The mechanism involves the reaction of the secondary amine of 3-(piperidin-2-yl)propanoic acid with formaldehyde (B43269) to form an intermediate methyleneiminium ion. This ion is then reduced by formic acid, which acts as a hydride donor, yielding the N-methylated product and carbon dioxide. mdpi.com This reaction is known to proceed without affecting the stereochemistry at adjacent chiral centers. mdpi.com Alternatively, direct alkylation with a methylating agent like methyl iodide can be used, proceeding through a standard SN2 pathway where the nitrogen atom acts as the nucleophile.

Carboxylic Acid Formation: In many synthetic routes, the carboxylic acid functionality is initially present in a protected form, such as an ester or a nitrile, to prevent unwanted side reactions. The final step is typically a hydrolysis reaction .

Ester Hydrolysis: This can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by protonation of the resulting carboxylate anion in an acidic workup.

Nitrile Hydrolysis: If a nitrile group is used as a precursor, it can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, typically with heating. The mechanism involves the initial hydration of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid.

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in this compound is a tertiary amine. Its lone pair of electrons makes it both basic and nucleophilic.

Basicity: As a typical tertiary amine, the nitrogen can be protonated by acids to form a quaternary ammonium (B1175870) salt. The pKa of the conjugate acid is influenced by the steric and electronic environment of the piperidine ring.

Nucleophilicity: The nitrogen can react with electrophiles. A common reaction is quaternization , where it attacks an alkyl halide (e.g., ethyl iodide) via an SN2 mechanism to form a quaternary ammonium salt. This reaction permanently introduces a positive charge on the nitrogen atom.

N-Oxide Formation: The tertiary amine can be oxidized by reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This transformation changes the electronic and steric properties of the nitrogen center.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily centered around nucleophilic acyl substitution. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Key reactions include:

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol (e.g., methanol, ethanol) to form an ester. The Fischer esterification mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This reaction typically requires an activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to convert the hydroxyl group into a better leaving group.

Reduction: Strong reducing agents like lithium aluminum hydride (LAH) can reduce the carboxylic acid to a primary alcohol, yielding 3-(1-methylpiperidin-2-yl)propan-1-ol. The mechanism involves the deprotonation of the acid followed by hydride attack on the carboxylate.

Conversion to Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. This derivative is a valuable intermediate for the synthesis of esters and amides under milder conditions.

Table 1: Summary of Reactions at the Carboxylic Acid Functionality

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Amide Formation | Amine (R'₂NH), Activating Agent (e.g., DCC) | Amide (-CONR'₂) |

| Reduction | Lithium Aluminum Hydride (LAH) | Primary Alcohol (-CH₂OH) |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |

Control of Stereochemistry in Chemical Transformations

The C-2 position of the piperidine ring in this compound is a stereocenter. Controlling the stereochemistry at this position is a critical aspect of its synthesis, especially for applications in medicinal chemistry where enantiomers can have different biological activities.

Stereocontrol can be achieved through several strategies:

Chiral Pool Synthesis: Starting the synthesis from an enantiomerically pure precursor, such as (S)- or (R)-pipecolic acid (piperidine-2-carboxylic acid), can set the stereochemistry early in the synthetic sequence.

Asymmetric Catalysis: A key C-C or C-N bond-forming reaction can be performed using a chiral catalyst to induce stereoselectivity. For example, the asymmetric hydrogenation of a pyridine (B92270) precursor or a transaminase-triggered cyclization of an ω-chloroketone are modern methods for producing enantiomerically enriched 2-substituted piperidines. acs.org

Use of Chiral Auxiliaries: A temporary chiral group can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net For instance, a dienetricarbonyliron complex can function as a powerful chiral auxiliary, controlling the stereoselectivity of reductive amination cascades to form 2-substituted piperidines with a single diastereoisomer. nih.govrsc.org The auxiliary can then be removed in a later step.

Diastereomeric Resolution: If a racemic mixture is synthesized, it can be resolved by reacting it with a chiral resolving agent to form diastereomeric salts. These salts often have different solubilities, allowing them to be separated by crystallization.

Derivatization Reactions for Molecular Modification

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. Both the carboxylic acid and the tertiary amine functionalities of this compound serve as handles for molecular modification.

Modifications at the Carboxylic Acid: As detailed in section 5.3, the carboxylic acid can be readily converted into a wide range of derivatives. These transformations are fundamental for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, converting the acid to various esters and amides allows for the exploration of how changes in steric bulk, hydrogen bonding potential, and lipophilicity affect the molecule's properties.

Modifications at the Piperidine Nitrogen: While the nitrogen is already methylated, further reactions are possible. As mentioned, quaternization with various alkyl halides can introduce a permanent positive charge and add different alkyl groups. The formation of an N-oxide also significantly alters the polarity and steric profile of the piperidine ring system.

Table 2: Examples of Derivatization Reactions

| Functional Group | Reaction | Reagent(s) | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Benzylamine, HBTU/DIPEA | N-benzyl amide |

| Carboxylic Acid | Esterification | Ethanol, H₂SO₄ | Ethyl ester |

| Tertiary Amine | Quaternization | Ethyl Iodide (CH₃CH₂I) | N-ethyl-N-methylpiperidinium iodide salt |

| Tertiary Amine | Oxidation | m-CPBA | N-oxide |

Esterification and Amidation Reactions

The carboxylic acid moiety is the primary site for esterification and amidation reactions, which are fundamental transformations for converting carboxylic acids into other important functional groups.

Esterification: The most common method for converting the propanoic acid side chain to an ester is the Fischer-Speier esterification. numberanalytics.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). numberanalytics.com The reaction is a reversible equilibrium process. masterorganicchemistry.com To achieve high yields of the corresponding ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for example, with a Dean-Stark apparatus. masterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. numberanalytics.com

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium carboxylate salt. mdpi.comjackwestin.com Therefore, the carboxylic acid must be "activated" using a coupling reagent. jackwestin.com A wide variety of modern reagents and catalytic systems have been developed for efficient amide bond formation. mdpi.comasiaresearchnews.com

Common approaches include:

Carbodiimide Reagents: Reagents like dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, facilitating attack by the amine.